molecular formula C7H5FINO B1441943 4-Fluoro-3-iodobenzamide CAS No. 1261572-29-5

4-Fluoro-3-iodobenzamide

Cat. No. B1441943
M. Wt: 265.02 g/mol
InChI Key: ZQYKECZCRGDGKX-UHFFFAOYSA-N
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Description

4-Fluoro-3-iodobenzamide, also known as 4-FIB, is an organic chemical compound belonging to the family of aromatic amides. It has a wide range of applications in the field of chemical synthesis and research. It is widely used in the synthesis of organic compounds, as an intermediate in the manufacture of pharmaceuticals, and as a reagent in biochemical and physiological research. 4-FIB has a unique structure that makes it very useful in the synthesis of complex organic molecules.

Scientific Research Applications

PET Imaging Applications

4-Fluoro-3-iodobenzamide has been explored for its potential in Positron Emission Tomography (PET) imaging. Studies have synthesized fluorinated halobenzamides, including 4-Fluoro-3-iodobenzamide, as sigma receptor ligands for PET imaging. These compounds exhibit high affinity for sigma-1 and sigma-2 receptors, indicating their potential in imaging tissues containing these receptors (Dence, John, Bowen, & Welch, 1997). Another study focused on developing (4-[18F]fluoro-3-iodobenzyl)guanidine as an MIBG analogue for PET imaging, showing promise for imaging neuroendocrine tumors (Vaidyanathan, Affleck, & Zalutsky, 1994).

Crystallography and Structural Analysis

The crystal structures of various benzamides, including those related to 4-Fluoro-3-iodobenzamide, have been studied, revealing insights into molecular interactions and structural properties (Suchetan, Suresha, Naveen, & Lokanath, 2016). These structural analyses are critical for understanding the molecular properties and interactions of these compounds.

Synthesis and Modification

Research has focused on the synthesis and modification of compounds related to 4-Fluoro-3-iodobenzamide, contributing to the understanding of their chemical properties and potential applications in various fields, such as medicinal chemistry and drug development (Jenkins, Verheyden, & Moffatt, 1976).

Radiopharmaceutical Development

4-Fluoro-3-iodobenzamide analogs have been explored for their potential as radiopharmaceuticals, particularly in the development of new radioiodinated ligands for various receptors. These studies contribute to the advancement of diagnostic and therapeutic options in nuclear medicine (Mertens, Terrière, Sipido, Gommeren, Janssen, & Leysen, 1994).

Anticancer Research

Some studies have explored the potential anticancer properties of compounds similar to 4-Fluoro-3-iodobenzamide. This includes evaluating their ability to inhibit the growth of cancer cells, contributing to the search for new therapeutic options in oncology (Phutdhawong, Chuenchid, Taechowisan, Sirirak, & Phutdhawong, 2021).

Safety And Hazards

The safety data sheet for a similar compound, 1-Fluoro-4-iodobenzene, indicates that it is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-fluoro-3-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FINO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYKECZCRGDGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717808
Record name 4-Fluoro-3-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-iodobenzamide

CAS RN

1261572-29-5
Record name 4-Fluoro-3-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
EMF Billaud, A Vidal, A Vincenot, S Besse… - ACS Medicinal …, 2015 - ACS Publications
… These results indicate that the 4-fluoro-3-iodobenzamide moiety does not interfere with the binding properties of the two bioactive peptides. In vivo PET imaging evaluation of [ 18 F]FIB-…
Number of citations: 4 pubs.acs.org
EMF Billaud, A Maisonial-Besset, L Rbah-Vidal… - European journal of …, 2015 - Elsevier
… benzamides [ 125 I]/[ 18 F]4 seem to provide good in vitro and in vivo stability and quite similar tumor uptakes at 1 h pi These last results suggest that the 4-fluoro-3-iodobenzamide …
Number of citations: 11 www.sciencedirect.com
T Che, S Majumdar, SA Zaidi, P Ondachi, JD McCorvy… - Cell, 2018 - cell.com
The κ-opioid receptor (KOP) mediates the actions of opioids with hallucinogenic, dysphoric, and analgesic activities. The design of KOP analgesics devoid of hallucinatory and …
Number of citations: 338 www.cell.com
MJ Anderson, IFSF Castan, JS Graham, H Hassan… - DNA-Encoded …, 2022 - Springer
… [71], while Krumb et al. disclosed yields from 34–93% for CH activation reactions between DNA-conjugated 4-fluoro-3-iodobenzamide and a range of heteroarenes [70]. …
Number of citations: 1 link.springer.com

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